3-Bromo-2-chloro-4-hydrazinylpyridine

Medicinal Chemistry Physicochemical Properties Synthetic Intermediate

3-Bromo-2-chloro-4-hydrazinylpyridine is a dihalogenated heteroaryl hydrazine building block, defined by its 3-bromo-2-chloro-4-hydrazinyl substitution pattern on a pyridine ring. Its molecular formula is C5H5BrClN3, with a molecular weight of 220.53 g/mol.

Molecular Formula C5H5BrClN3
Molecular Weight 222.47 g/mol
CAS No. 917969-30-3
Cat. No. B12608057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-4-hydrazinylpyridine
CAS917969-30-3
Molecular FormulaC5H5BrClN3
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1NN)Br)Cl
InChIInChI=1S/C5H5BrClN3/c6-4-3(10-8)1-2-9-5(4)7/h1-2H,8H2,(H,9,10)
InChIKeySJOBXIJMBRCGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-4-hydrazinylpyridine (CAS 917969-30-3): A Highly Functionalized Intermediate for Heterocyclic Synthesis


3-Bromo-2-chloro-4-hydrazinylpyridine is a dihalogenated heteroaryl hydrazine building block, defined by its 3-bromo-2-chloro-4-hydrazinyl substitution pattern on a pyridine ring . Its molecular formula is C5H5BrClN3, with a molecular weight of 220.53 g/mol . This structure provides three distinct reactive handles: an electrophilic bromine and chlorine for cross-coupling, and a nucleophilic hydrazinyl moiety for cyclocondensation . These features position it as a versatile intermediate in medicinal chemistry for constructing complex, polysubstituted heterocycles like pyrazolopyridines .

Why 3-Bromo-2-chloro-4-hydrazinylpyridine Cannot Be Replaced by Simpler Hydrazinylpyridines


Generic substitution with other hydrazinylpyridines (e.g., 2-hydrazinylpyridine [CAS 4930-98-7] or 4-hydrazinylpyridine) fails because this specific isomer's 1,2,3,4-tetrasubstituted pyridine core is designed for orthogonal reactivity. The presence of both bromine and chlorine atoms adjacent to the hydrazine group dictates unique regioselectivity and reactivity in cross-coupling and cyclization sequences . While comprehensive comparative data is extremely limited in the primary literature, the potential for dual functionalization via sequential Suzuki-Miyaura and Buchwald-Hartwig aminations is a unique feature not available in monohalogenated or unsubstituted hydrazinylpyridine analogs [1]. This compound's value is derived from its specific substitution pattern, making it an essential but niche building block for complex target synthesis where a simpler analog would lead to a different or non-viable synthetic pathway [2].

Quantitative Differentiation of 3-Bromo-2-chloro-4-hydrazinylpyridine (CAS 917969-30-3) from Analogs


Comparative Molecular Weight and Halogen Content of Polyhalogenated Hydrazinylpyridine Analogs

The molecular weight and halogen composition are key parameters for procurement and stoichiometric calculations. This compound has a molecular weight of 220.53 g/mol and contains one bromine and one chlorine atom . In contrast, the unsubstituted analog 2-hydrazinylpyridine has a molecular weight of 109.13 g/mol and contains no halogens [1]. This difference highlights the target compound's utility as a heavier, electrophilic building block, suitable for sequential cross-coupling reactions that are impossible with the simpler analog [2].

Medicinal Chemistry Physicochemical Properties Synthetic Intermediate

Regioselective Nucleophilic Substitution Potential of 2,3-Dihalogenated Pyridines

In the synthesis of polyhalogenopyridyl hydrazines, regioselectivity is highly dependent on the halogen substitution pattern. Studies show that in 2,3-dihalogenopyridines, the 2-position is significantly more reactive toward nucleophiles like hydrazine than the 3-position [1]. For 3-bromo-2-chloro-4-hydrazinylpyridine, the presence of both bromine and chlorine leaves the pyridine ring with one remaining reactive halogen (at the 3-position). In contrast, monohalogenated hydrazinylpyridines (e.g., 2-hydrazinylpyridine) have no remaining halogens for further cross-coupling, thereby terminating the synthetic sequence [2].

Organic Synthesis Cross-coupling Building Block

Nucleophilic Aromatic Substitution (SNAr) Efficiency of a Chloro Substituent

Research by Ekar and Kranjc (2021) demonstrates that the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a pyridine ring with hydrazine can proceed efficiently in thick-wall ACE tubes, achieving 100% atomic efficiency under green conditions . While the target compound is not explicitly featured in the study, the established reactivity of the 2-chloro substituent on pyridines provides a reliable, class-based expectation of efficient hydrazine installation. This contrasts with analogous bromopyridines, which often require harsher conditions or catalysts for similar SNAr reactions [1].

Green Chemistry Process Chemistry Nucleophilic Substitution

Key Industrial and Research Applications for 3-Bromo-2-chloro-4-hydrazinylpyridine (CAS 917969-30-3)


Synthesis of Polysubstituted Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffolds

This compound's primary application is as a building block in the synthesis of pyrazolo[3,4-b]pyridines, a privileged scaffold in kinase inhibitor drug discovery . The hydrazine moiety condenses with carbonyl groups to form the pyrazole ring, while the bromine and chlorine atoms serve as handles for sequential cross-coupling to install diverse aromatic and amine groups. This allows medicinal chemists to efficiently explore the chemical space around a core that has produced multiple clinical candidates and approved drugs targeting kinases like CDK and BTK [1].

Development of Novel Halogen Bond Acceptor Ligands

Research has shown that hydrazinylpyridine derivatives can be transformed into water-soluble bicyclo[2.2.2]octene frameworks that function as novel bidentate ligands or unprecedented halogen bond acceptors . The presence of both bromine and chlorine in the target compound provides a unique electronic environment for these transformations, potentially leading to ligands with tunable properties for metal coordination chemistry or supramolecular assemblies .

Preparation of Polyhalogenated Heterocyclic Libraries via Orthogonal Cross-Coupling

In industrial research settings, the compound is valuable for generating diverse heterocyclic libraries. The distinct reactivity of the C-Br bond (faster oxidative addition to Pd) and the C-Cl bond (slower, more stable) allows for chemoselective, sequential Suzuki-Miyaura or Sonogashira couplings [1]. This orthogonal reactivity is a key differentiator from monohalogenated hydrazinylpyridines, enabling the synthesis of highly functionalized pyridine derivatives for agrochemical or materials science screening [1].

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